![molecular formula C16H17N3O B14015701 (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Coupling Reaction: The alkylated benzimidazole is coupled with a phenylethanol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzimidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents:
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, altering their activity. The phenylethanol part of the molecule can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylpropanol
- (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylbutanol
Uniqueness
- Structural Features : The specific arrangement of the benzimidazole and phenylethanol moieties.
- Chirality : The (2R) configuration may impart unique biological activity.
- Reactivity : Distinct reactivity patterns due to the presence of both benzimidazole and phenylethanol groups.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
MXFITQPSSXHOSZ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1N[C@@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
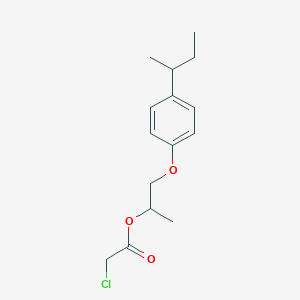
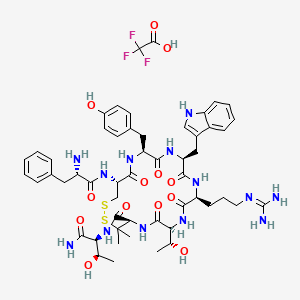

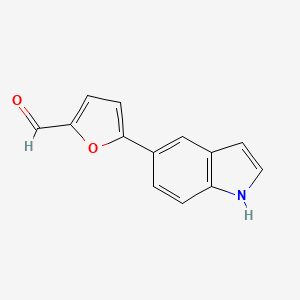
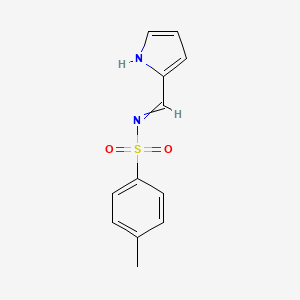
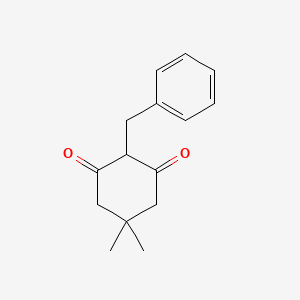
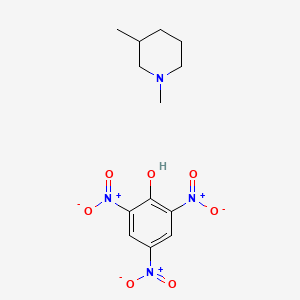
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
